Biochemical Potency vs. IACS-13909
In a direct head-to-head biochemical comparison from the primary discovery study, Shp2-IN-26 (Compound 4b) demonstrated a 17.75-fold superior inhibitory activity against full-length SHP2 compared to the positive control and lead compound IACS-13909 [1]. This indicates a significantly enhanced interaction with the allosteric binding pocket, likely due to optimized H-bond interactions with key residues Thr108, Glu110, Arg111, and Phe113 as revealed by molecular docking [1].
| Evidence Dimension | Biochemical IC50 |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | IACS-13909: IC50 = 15.7 nM (or ~17.75x fold difference as stated in study) |
| Quantified Difference | ~4.9-fold lower IC50 (17.75x higher inhibitory activity) |
| Conditions | In vitro enzymatic assay with purified full-length human SHP2 |
Why This Matters
This quantitative difference directly impacts the compound's utility in biochemical screening and mechanistic studies, where higher potency can reduce the required concentration, minimizing off-target effects and improving assay signal-to-noise ratio.
- [1] Xu, W. Q., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Biomolecular Structure and Dynamics, 1-12. View Source
